Technical Guide: 4-Pentyloxyaniline (CAS No. 39905-50-5)
Technical Guide: 4-Pentyloxyaniline (CAS No. 39905-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyaniline, with the CAS registry number 39905-50-5, is an organic compound that serves as a versatile intermediate in various fields of chemical synthesis.[1][2][3] Its molecular structure, featuring a pentyloxy group and an aniline moiety, imparts properties that make it a valuable building block in materials science, particularly in the synthesis of liquid crystals, and as a precursor in medicinal chemistry.[4] This technical guide provides a comprehensive overview of 4-Pentyloxyaniline, including its physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of advanced materials and its potential in the synthesis of pharmacologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Pentyloxyaniline is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 39905-50-5 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 311.8 °C (rough estimate) | [2][5] |
| Density | 0.97 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.532 | [2][6] |
| IUPAC Name | 4-(pentyloxy)aniline | [1] |
| Synonyms | p-Pentyloxyaniline, Benzenamine, 4-(pentyloxy)- | [1] |
Synthesis of 4-Pentyloxyaniline
The most common and established method for the synthesis of 4-Pentyloxyaniline is the Williamson ether synthesis. This reaction involves the etherification of a phenol, in this case, p-aminophenol or its more stable N-acetylated precursor, with a pentyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 4-Pentyloxyaniline starting from p-aminophenol and 1-bromopentane.
Materials:
-
p-Aminophenol
-
1-Bromopentane (n-pentyl bromide)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
Procedure:
-
Deprotonation of p-Aminophenol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminophenol in ethanol.
-
Add a stoichiometric equivalent of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.
-
Stir the mixture at room temperature to facilitate the formation of the potassium or sodium phenoxide salt.
-
-
Alkylation Reaction:
-
To the solution containing the phenoxide, add 1-bromopentane dropwise.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash them successively with water, a dilute solution of hydrochloric acid (to remove any unreacted amine), and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude 4-Pentyloxyaniline.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Caption: Workflow for the Williamson ether synthesis of 4-Pentyloxyaniline.
Applications in Materials Science: Liquid Crystal Synthesis
A primary application of 4-Pentyloxyaniline is in the synthesis of Schiff base liquid crystals.[4] These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are crucial components in display technologies.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the general procedure for the condensation reaction between 4-Pentyloxyaniline and an appropriate aldehyde to form a Schiff base with liquid crystalline properties.
Materials:
-
4-Pentyloxyaniline
-
4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve equimolar amounts of 4-Pentyloxyaniline and the selected 4-alkoxybenzaldehyde in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of the Schiff base can be observed by a change in the color or the precipitation of the product.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final liquid crystalline product.
-
Caption: Synthesis of a Schiff base liquid crystal from 4-Pentyloxyaniline.
Role in Drug Development
4-Pentyloxyaniline serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. While specific drugs derived directly from 4-Pentyloxyaniline are not prominent in the literature, its structural motif is found in various classes of compounds investigated for their biological activity.
One notable example is its use as a precursor for the synthesis of 8-aminoquinoline derivatives .[4] The 8-aminoquinoline core is a well-known pharmacophore present in several antimalarial drugs, such as primaquine and tafenoquine.[7] The general synthetic strategy involves the modification of the aniline nitrogen of a substituted aniline, like 4-Pentyloxyaniline, and subsequent cyclization reactions to form the quinoline ring system. The alkoxy group can be varied to modulate the lipophilicity and pharmacokinetic properties of the final compounds.
Safety and Handling
4-Pentyloxyaniline should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Pentyloxyaniline is a significant chemical intermediate with the CAS number 39905-50-5. Its synthesis is readily achieved through the robust Williamson ether synthesis. The primary and well-documented application of this compound lies in the field of materials science, specifically as a key component in the synthesis of Schiff base liquid crystals. Furthermore, its structural features make it a useful starting material for the synthesis of heterocyclic compounds, such as quinoline derivatives, which are of interest in drug discovery. This guide provides researchers and professionals with the core technical information required for the synthesis, handling, and application of 4-Pentyloxyaniline in their research and development endeavors.
References
- 1. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Synthesis of certain 8-(5-alkylamino-1-methylpentylamino)-derivatives of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]


